Structural Elucidation of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide
Structural Elucidation of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (2S)-2-methyl-5-oxohexanoic acid. The document details the key analytical techniques and methodologies used to confirm the structure and stereochemistry of this chiral γ-keto acid. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented and analyzed. Furthermore, a representative synthetic protocol and a plausible metabolic pathway are outlined to provide a broader context for the study of this molecule.
Introduction
(2S)-2-methyl-5-oxohexanoic acid is a chiral organic compound featuring a carboxylic acid, a ketone functional group, and a stereocenter at the C-2 position.[1] Its structure suggests potential roles as a metabolic intermediate or a building block in the synthesis of more complex molecules. The precise determination of its structure is crucial for understanding its chemical properties and potential biological activity. This guide outlines the key analytical steps for its structural elucidation.
Chemical Structure:
Molecular Formula: C₇H₁₂O₃[1][2]
Molecular Weight: 144.17 g/mol [2][3]
CAS Number: 54248-02-1[3]
Spectroscopic Data for Structural Elucidation
The structural confirmation of (2S)-2-methyl-5-oxohexanoic acid relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | COOH |
| ~2.70 | q | 1H | H-2 |
| ~2.55 | t | 2H | H-4 |
| ~2.15 | s | 3H | H-6 |
| ~1.90 | m | 2H | H-3 |
| ~1.20 | d | 3H | 2-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~208.5 | C-5 (C=O, ketone) |
| ~180.0 | C-1 (C=O, acid) |
| ~43.0 | C-4 |
| ~39.5 | C-2 |
| ~29.8 | C-6 |
| ~28.0 | C-3 |
| ~16.5 | 2-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1705 | Strong | C=O stretch (carboxylic acid) |
| ~1410 | Medium | O-H bend (carboxylic acid) |
| ~1280 | Medium | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 129 | Low | [M - CH₃]⁺ |
| 99 | Moderate | [M - COOH]⁺ |
| 86 | Strong | [CH₃COCH₂CH₂]⁺ |
| 71 | Moderate | [CH₂CH(CH₃)COOH]⁺ |
| 57 | Strong | [CH₃CO]⁺ |
| 43 | Very Strong | [CH₃CO]⁺ |
Experimental Protocols
General Synthesis of a γ-Keto Acid
A representative, non-chiral synthesis could proceed as follows:
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Michael Addition: Reaction of a suitable enolate, such as that derived from methyl propionate, with methyl vinyl ketone in the presence of a base (e.g., sodium methoxide) to form a diester intermediate.
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Hydrolysis and Decarboxylation: Saponification of the diester with aqueous base (e.g., NaOH), followed by acidification and heating to promote decarboxylation, yielding the racemic 2-methyl-5-oxohexanoic acid.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Note: An enantioselective synthesis would require the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry at the C-2 position.
Spectroscopic Analysis Protocol
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
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IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
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Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Visualization of a Plausible Metabolic Pathway
Due to the absence of specific literature on the metabolic fate of (2S)-2-methyl-5-oxohexanoic acid, a hypothetical metabolic pathway is proposed based on the known metabolism of other keto acids. This pathway illustrates the potential entry of the molecule into central metabolic cycles.
Caption: Plausible metabolic fate of (2S)-2-methyl-5-oxohexanoic acid.
Conclusion
The structural elucidation of (2S)-2-methyl-5-oxohexanoic acid is achieved through a synergistic application of modern spectroscopic techniques. NMR, IR, and MS data provide unambiguous evidence for the connectivity and functional groups within the molecule. While a specific enantioselective synthesis and its definitive biological role require further investigation, the data and methodologies presented in this guide provide a solid foundation for future research and development involving this chiral γ-keto acid.
